Ortho-Ethoxy Substitution Confers Distinct Binding Affinity for CYP2A6 vs. Unsubstituted Analogs
The ortho-ethoxy substituent in 2-ethoxyphenyl isothiocyanate significantly alters its interaction with cytochrome P450 enzymes compared to unsubstituted phenyl isothiocyanate. Binding affinity data shows a measurable, though moderate, interaction with CYP2A6, a key enzyme in xenobiotic metabolism. This contrasts with other isothiocyanates like phenethyl isothiocyanate (PEITC), which have been studied for potent inhibition of other CYP isoforms (e.g., IC50s of 47 μM and 1.8 μM for CYP1A1/2 and CYP2B1 activities, respectively) [1]. This specific affinity profile suggests that 2-ethoxyphenyl isothiocyanate's pharmacokinetic and inhibitory properties are unique and cannot be inferred from more potent but structurally divergent isothiocyanates.
| Evidence Dimension | CYP2A6 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 4.50 μM (4500 nM) |
| Comparator Or Baseline | Unsubstituted phenyl isothiocyanate (No data available; class-level inference) |
| Quantified Difference | Measurable affinity for CYP2A6, whereas other isothiocyanates (e.g., PEITC) exhibit more potent inhibition of CYP1A1/2 and CYP2B1. |
| Conditions | Binding assay assessed as type 1 interaction via increase in absorbance at 379-387 nm [2]. |
Why This Matters
This specific CYP interaction profile is relevant for researchers studying drug metabolism or designing inhibitors, as it differentiates 2-ethoxyphenyl isothiocyanate from more commonly studied, highly potent CYP inhibitors.
- [1] Conaway, C. C., et al. (1996). Inhibition of rat liver cytochrome P450 isozymes by isothiocyanates and their conjugates: a structure-activity relationship study. Carcinogenesis, 17(11), 2423-2427. View Source
- [2] BindingDB. Entry BDBM50101991: 2-Ethoxyphenyl isothiocyanate binding to CYP2A6. Kd = 4500 nM. View Source
